molecular formula C17H21N3O3S B2458754 3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1797221-91-0

3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No.: B2458754
CAS No.: 1797221-91-0
M. Wt: 347.43
InChI Key: KJKJMRSFHWTLFM-UHFFFAOYSA-N
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Description

3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Compounds containing a sulfonamido moiety, analogous to the structure , have been synthesized aiming at creating new heterocyclic compounds suitable for use as antibacterial agents. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine. These compounds were tested for their antibacterial activity, with several demonstrating high activities (Azab, Youssef, & El-Bordany, 2013).

Crystal Engineering and Drug Development

The principles of crystal engineering were applied to prepare organic co-crystals and salts of sulfadiazine and pyridines, leveraging pyridines as molecular building blocks to disrupt hydrogen-bonded dimer within parent sulfa drug crystals. This process provided access to both co-crystals and salts, illustrating the versatility of sulfonamide derivatives in drug development (Elacqua et al., 2013).

Antimicrobial Activity

Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have been prepared, with some showing promising antimicrobial activity. This highlights the potential of these derivatives in addressing microbial resistance and developing new antimicrobial agents (Ammar et al., 2004).

Heterocyclic Chemistry and Pharmacological Activities

Further investigations into heterocyclic chemistry have led to the synthesis of pyridine and 3-methylpyridine solvates of sulfamethazine, showcasing the significant role solvent molecules play in drug development by impacting the physicochemical properties of active pharmaceutical ingredients (APIs). These studies contribute to our understanding of how heterocyclic compounds, including those related to "3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine," can be optimized for improved pharmacological activities (Patel & Purohit, 2017).

Properties

IUPAC Name

3-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-5-6-16(14(2)12-13)24(21,22)20-10-7-15(8-11-20)23-17-4-3-9-18-19-17/h3-6,9,12,15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKJMRSFHWTLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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